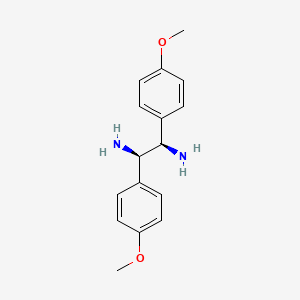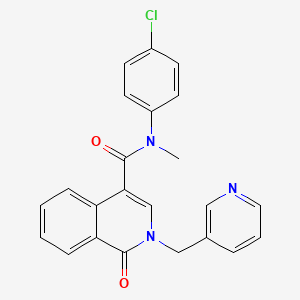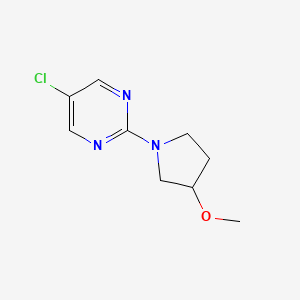![molecular formula C11H17N3O B2404005 2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide CAS No. 1218282-98-4](/img/structure/B2404005.png)
2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide” is a chemical compound with the CAS number 1218282-98-4 . It is used in various chemical reactions and can be obtained from several suppliers .
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, which includes “this compound”, has been reported in the literature . The synthesis involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- The synthesis and reactivity of compounds like 3-oxo-N-(pyridin-2-yl)butanamide, closely related to 2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide, have been explored in the context of heterocyclic compound formation. These compounds serve as precursors for the synthesis of various heterocyclic compounds, leveraging reactions with diketene and aromatic primary amines or 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate (Fadda et al., 2015).
Heterocyclic Synthesis
- This compound and its derivatives have been utilized in the synthesis of new dihydropyridines, dihydropyridazines, and thiourea derivatives, as demonstrated by their reactions with various electrophilic reagents, aryl diazonium salts, and isothiocyanates. These syntheses are significant in the development of compounds with potential applications in fields like pharmaceuticals and materials science (Hafiz et al., 2011).
Antimicrobial and Antiviral Activities
- Some synthesized heterocycles attached to a pyridinecarboxamide moiety, related to this compound, have exhibited antimicrobial and antibacterial activities. This underscores the potential of such compounds in the development of new antimicrobial agents, contributing to the ongoing research in combating various microbial infections (Darwish et al., 2010).
Enzymatic Synthesis and Pharmaceutical Application
- In a notable study, the enzyme nitrile hydratase was used for the enantioselective preparation of 2-(pyrrolidine-1-yl)butanamide, a precursor to the active pharmaceutical ingredient levetiracetam. This showcases the application of such compounds in synthesizing key pharmaceutical ingredients through biocatalytic methods (Grill et al., 2021).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, including electrophilic substitution . These interactions can lead to changes in the target’s function, potentially influencing a variety of biological processes.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have been found to exhibit substantial antiviral activity , suggesting that this compound may also have significant effects at the molecular and cellular levels.
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under different reaction conditions , suggesting that the compound’s action may be influenced by the environment in which it is synthesized or administered.
Propiedades
IUPAC Name |
2-amino-N-(1-pyridin-2-ylethyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-9(12)11(15)14-8(2)10-6-4-5-7-13-10/h4-9H,3,12H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRJAKBKZRZPAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C1=CC=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![furan-2-yl(4-(7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone](/img/structure/B2403922.png)
![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2403927.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2403928.png)
![1,3-Dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2403929.png)


![N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2403935.png)




![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403942.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)
![Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2403944.png)